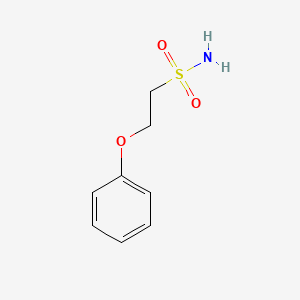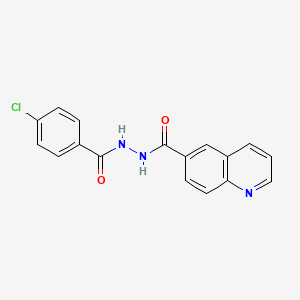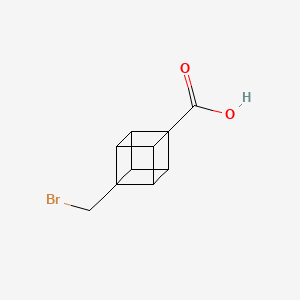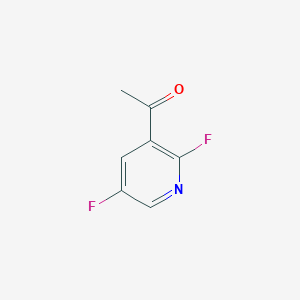
2-Phenoxyethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethane-1-sulfonamide, also known as PES, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and water. PES has been used in various research fields, including biochemistry, pharmacology, and organic chemistry.
Scientific Research Applications
1. Synthesis and Chemical Transformations
- 2-Phenoxyethane-1-sulfonamide and its derivatives are utilized in various chemical synthesis processes. For instance, the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines utilizes similar sulfonamides (D’hooghe et al., 2005). These chemical transformations are significant in producing functionalized sulfonamides, highlighting the versatility of this compound in synthetic chemistry.
2. Interaction with Organic Matter
- The oxidative cross-coupling of sulfonamide antimicrobials with natural organic matter has been investigated, which is relevant to understanding the environmental behavior of compounds like this compound (Bialk et al., 2005). This research provides insights into how such compounds might interact with various elements in the environment, impacting their stability and mobility.
3. Role in Polymorphism
- The polymorphism of aromatic sulfonamides, including compounds similar to this compound, has been studied, revealing their ability to form various crystalline structures (Terada et al., 2012). These findings are crucial in pharmaceuticals and materials science, where the physical properties of substances can significantly influence their applications.
4. Antioxidant and Antiacetylcholinesterase Activities
- Sulfonamide derivatives of dopamine-related compounds, possibly including structures similar to this compound, have been synthesized and shown to possess antioxidant and antiacetylcholinesterase activities (Göçer et al., 2013). These activities suggest potential therapeutic applications in treating conditions like Alzheimer's disease or managing oxidative stress.
5. Biological Properties and Medicinal Chemistry
- Sulfonamides, including this compound, possess a range of biological properties like antibacterial, antifungal, antioxidant, and antitumour activities (Azevedo-Barbosa et al., 2020). The diverse applications in medicinal chemistry are significant, as they offer avenues for developing new therapeutic agents.
6. Environmental Degradation Pathways
- Research on the degradation of sulfonamides, such as this compound, in environmental microorganisms has uncovered novel pathways. This includes the ipso-hydroxylation and fragmentation process, which is essential for understanding how these compounds break down in nature (Ricken et al., 2013).
Mechanism of Action
Target of Action
2-Phenoxyethane-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial DNA synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They are structural analogues of para-aminobenzoic acid (PABA), a substrate of the enzyme . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is crucial for the synthesis of nucleic acids and proteins. As a result, bacterial DNA synthesis is hindered, leading to the inhibition of bacterial growth and replication .
Pharmacokinetics
These properties contribute to their bioavailability and therapeutic efficacy .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the necessary components for DNA synthesis. This bacteriostatic effect helps control bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding sites on the enzyme, potentially reducing its efficacy . Additionally, the widespread use of sulfonamides has led to environmental contamination, which could contribute to the development of bacterial resistance .
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 2-Phenoxyethane-1-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states . They interact with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
They can induce apoptosis and arrest the cell cycle of these cells .
Molecular Mechanism
Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a crucial component in the metabolic pathway of DNA synthesis .
Transport and Distribution
It’s important to consider that any compound’s transport and distribution can be influenced by factors such as transporters or binding proteins it interacts with, as well as its localization or accumulation .
properties
IUPAC Name |
2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYBGWMDZPWAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)

![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2487872.png)
